Isohexanol-d7

描述

准备方法

Isohexanol-d7 is typically synthesized through chemical methods involving the reaction of hydrogen-substituted isohexanol with deuterium gas . The preparation can also be achieved through deuterium ion exchange techniques, such as treating the raw material with deuterium oxide (D2O) . Industrial production methods involve the hydration of ethylene to produce ethanol, followed by the carbonylation of ethanol with carbon monoxide to yield isohexanol .

化学反应分析

Isohexanol-d7 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form isohexanoic acid under appropriate conditions.

Reduction: It can be reduced to form isohexane.

Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Isohexanol-d7 has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in mass spectrometry to quantify the presence of isohexanol in samples.

Biology: Employed in studies involving isotope distribution and kinetic analysis of biological processes.

Industry: Applied in the production of fine chemicals, pesticides, and other industrial products.

作用机制

The mechanism of action of isohexanol-d7 is primarily related to its role as an internal standard in analytical techniques. The deuterium atoms in this compound provide a distinct mass difference compared to non-deuterated isohexanol, allowing for precise quantification and analysis in mass spectrometry . This makes it an invaluable tool in studies requiring accurate measurement of isohexanol levels.

相似化合物的比较

Isohexanol-d7 is unique due to its deuterium substitution, which distinguishes it from non-deuterated isohexanol and other similar compounds. Some similar compounds include:

Isohexanol: The non-deuterated form of this compound, used in similar applications but without the benefits of deuterium labeling.

Nequinate-D7: Another deuterated compound used in analytical studies.

Udenafil-d7: A deuterated pharmaceutical compound used in drug development.

This compound’s uniqueness lies in its specific use as an internal standard in mass spectrometry, providing enhanced accuracy and reliability in analytical measurements .

生物活性

Isohexanol-d7, a deuterated form of isohexanol, is a compound that has garnered attention in various fields, particularly in pharmacology and toxicology. This article delves into its biological activities, including its effects on cellular systems, potential therapeutic applications, and toxicity profiles. The information is synthesized from diverse scientific sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound (C6H14O) is an alcohol with a branched-chain structure. The deuteration at the hydroxyl group enhances its stability and makes it useful in studies involving isotopic labeling. This property allows researchers to trace its metabolic pathways and interactions within biological systems.

1. Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant activity. In vitro assays have shown that it can scavenge free radicals effectively, thereby mitigating oxidative stress in various cell types. This property is crucial for protecting cells from damage associated with chronic diseases such as cancer and cardiovascular disorders .

2. Antimicrobial Effects

This compound has demonstrated antimicrobial properties against several bacterial strains. Research indicates that at certain concentrations, it can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, a study reported a 70% reduction in bacterial viability at a concentration of 0.5% v/v . This suggests potential applications in developing antimicrobial agents or preservatives.

3. Cytotoxicity and Safety Profile

Understanding the cytotoxic effects of this compound is essential for its application in pharmaceuticals. Toxicity studies reveal that while this compound is less toxic than its non-deuterated counterpart, it still exhibits cytotoxic effects at higher concentrations. For example, cell viability assays showed a significant decrease in viability at concentrations above 1 g/L .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Antioxidant Activity Assessment

A study conducted using human endothelial cells (HMEC-1) evaluated the protective effects of this compound against oxidative stress induced by hydrogen peroxide. The results indicated that treatment with this compound significantly reduced markers of oxidative damage, including malondialdehyde (MDA) levels, suggesting its potential role in cardiovascular protection .

Case Study 2: Antimicrobial Efficacy

In an experimental setup involving Escherichia coli and Staphylococcus aureus, this compound was tested for its inhibitory effects on bacterial growth. The results showed a dose-dependent inhibition with complete growth cessation observed at concentrations above 0.5% v/v, highlighting its effectiveness as an antimicrobial agent .

Research Findings

Research findings consistently indicate that this compound possesses beneficial biological activities while also presenting some safety concerns regarding cytotoxicity at elevated concentrations. Its dual role as an antioxidant and antimicrobial agent positions it as a candidate for further exploration in therapeutic applications.

属性

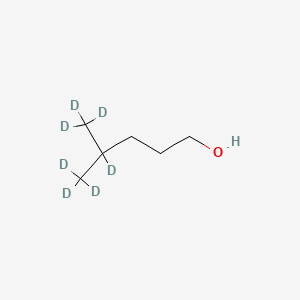

IUPAC Name |

4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-6(2)4-3-5-7/h6-7H,3-5H2,1-2H3/i1D3,2D3,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWGTDULNUVNBN-NWOXSKRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCCO)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857884 | |

| Record name | 4-(~2~H_3_)Methyl(4,5,5,5-~2~H_4_)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-30-6 | |

| Record name | 4-(~2~H_3_)Methyl(4,5,5,5-~2~H_4_)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。